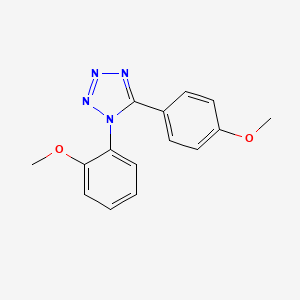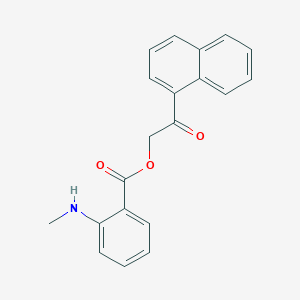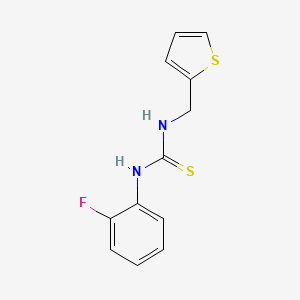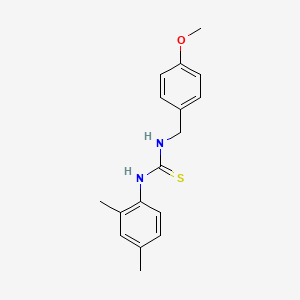
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide, also known as ITH-12574, is a small molecule that has shown potential therapeutic effects in various diseases. It was first synthesized by researchers at the Institute of Organic Chemistry and Biochemistry in Prague, Czech Republic. Since then, ITH-12574 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including reducing amyloid beta accumulation, protecting dopaminergic neurons, reducing inflammation, and improving cognitive and motor function. These effects have been observed in animal models and suggest the potential therapeutic value of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide in various diseases.
实验室实验的优点和局限性
One advantage of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its specificity for GSK-3β. This specificity allows for targeted modulation of GSK-3β activity without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it suitable for the treatment of neurological diseases. However, one limitation of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
未来方向
There are several future directions for the study of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of more soluble derivatives of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide may improve its efficacy in vivo. Finally, the development of novel delivery methods may enhance its delivery to the brain and improve its therapeutic value.
合成方法
The synthesis of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 1-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In Alzheimer's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models. In Parkinson's disease, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function in animal models. In traumatic brain injury, N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been shown to reduce inflammation and improve neurological outcomes in animal models.
属性
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)16-7-5-11(6-8-16)14-15-13(17)12-4-3-9-18-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGXOGFWGPMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)C2=CC=CS2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[1-(propan-2-yl)piperidin-4-ylidene]thiophene-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
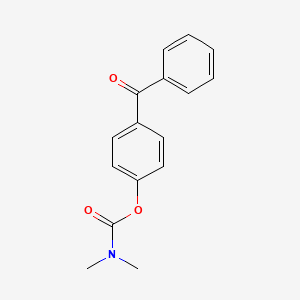
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
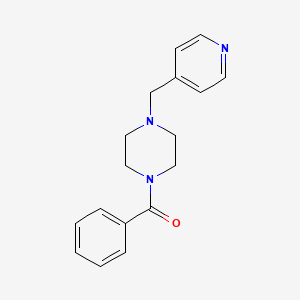
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
